molecular formula C24H25N5O3S B14108779 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B14108779
M. Wt: 463.6 g/mol
InChI Key: WEOAPZHEJPKINW-UHFFFAOYSA-N
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Description

2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features a unique structure combining a piperazine ring, a methoxyphenyl group, and an imidazoquinazolinone core

Preparation Methods

The synthesis of 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Mannich Reaction: This reaction involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom.

    Cyclization: The intermediate compounds undergo cyclization to form the imidazoquinazolinone core.

    Functional Group Modification:

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperazine moiety.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: Researchers investigate its interactions with receptors and enzymes to understand its mechanism of action and potential side effects.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to cross biological membranes and interact with target proteins. The methoxyphenyl group contributes to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds to 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one include:

The uniqueness of this compound lies in its combination of functional groups and core structure, which confer specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C24H25N5O3S/c1-32-17-8-6-16(7-9-17)27-12-14-28(15-13-27)21(30)11-10-20-23(31)29-22(25-20)18-4-2-3-5-19(18)26-24(29)33/h2-9,20,25H,10-15H2,1H3

InChI Key

WEOAPZHEJPKINW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

Origin of Product

United States

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